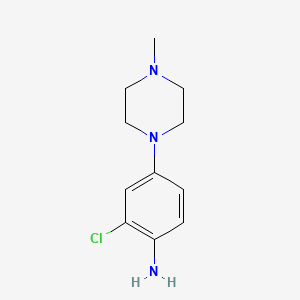

![molecular formula C8H17ClN2 B1398814 2,8-Diazaspiro[4.5]decane hydrochloride CAS No. 1159826-64-8](/img/structure/B1398814.png)

2,8-Diazaspiro[4.5]decane hydrochloride

Overview

Description

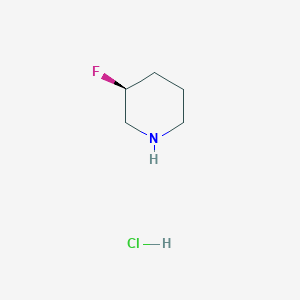

2,8-Diazaspiro[4.5]decane hydrochloride is a heterocyclic compound with a spiro-nitrogen atom. It has a molecular formula of C8H17ClN2 and an average mass of 176.687 Da .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a spiro-nitrogen atom . The structure was solved by direct methods and refined by full matrix least-squares calculations .Chemical Reactions Analysis

Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups .Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H17ClN2 and an average mass of 176.687 Da . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

2,8-Diazaspiro[4.5]decane hydrochloride has been used in a variety of scientific research applications, including as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block for the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used as a ligand for the synthesis of transition metal complexes, and as a reagent for the synthesis of heterocyclic compounds.

Mechanism of Action

Target of Action

The primary target of 2,8-Diazaspiro[4.5]decane hydrochloride is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death. Necroptosis has been recognized as an important driver in various inflammatory diseases .

Mode of Action

This compound acts by inhibiting the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . This results in the prevention of programmed lytic cell death, thereby potentially alleviating the symptoms of various inflammatory diseases .

Result of Action

The inhibition of RIPK1 by this compound leads to a significant anti-necroptotic effect in necroptosis models . For instance, one derivative of the compound showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Advantages and Limitations for Lab Experiments

The main advantage of using 2,8-Diazaspiro[4.5]decane hydrochloride in laboratory experiments is its ability to chelate metal ions and form complexes, which can then be used as catalysts for a variety of reactions. However, there are some limitations to using the compound in laboratory experiments, such as the need for precise control of reaction conditions and the potential for the formation of unwanted byproducts.

Future Directions

There are a number of potential future directions for the use of 2,8-Diazaspiro[4.5]decane hydrochloride in scientific research. These include further exploration of its potential as a ligand for the synthesis of transition metal complexes, and as a reagent for the synthesis of heterocyclic compounds; investigation of its potential as a therapeutic agent; and investigation of its effects on the activity of enzymes and the transport of ions across cell membranes. Additionally, further research into the synthesis method of this compound could lead to the development of more efficient and cost-effective methods for its production.

Safety and Hazards

According to the safety data sheet, 2,8-Diazaspiro[4.5]decane hydrochloride is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used, and dust formation, breathing mist, gas, or vapors should be avoided .

properties

IUPAC Name |

2,8-diazaspiro[4.5]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXAKTNYIFZUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726241 | |

| Record name | 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159826-64-8 | |

| Record name | 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)

![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)

![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)

![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)

![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)

![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)

![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)